molecular formula C23H30N2O B11959543 1,1-Dicyclohexyl-3-(1-naphthyl)urea CAS No. 129721-54-6

1,1-Dicyclohexyl-3-(1-naphthyl)urea

Cat. No.: B11959543
CAS No.: 129721-54-6
M. Wt: 350.5 g/mol
InChI Key: BFNLMCOUVHVNMJ-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-3-(1-naphthyl)urea is an organic compound with the molecular formula C23H30N2O and a molecular weight of 350.508 g/mol . This compound is part of the urea family and is known for its unique structure, which includes two cyclohexyl groups and a naphthyl group attached to a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclohexyl-3-(1-naphthyl)urea can be synthesized through the reaction of cyclohexylamine with 1-naphthyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

Cyclohexylamine+1-Naphthyl isocyanateThis compound\text{Cyclohexylamine} + \text{1-Naphthyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+1-Naphthyl isocyanate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-3-(1-naphthyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,1-Dicyclohexyl-3-(1-naphthyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-3-(1-naphthyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexylurea: Another urea derivative with similar structural features but different functional groups.

    N,N’-Dicyclohexylcarbodiimide: A related compound used in peptide synthesis and other organic reactions.

Uniqueness

1,1-Dicyclohexyl-3-(1-naphthyl)urea is unique due to its combination of cyclohexyl and naphthyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

129721-54-6

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C23H30N2O/c26-23(24-22-17-9-11-18-10-7-8-16-21(18)22)25(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h7-11,16-17,19-20H,1-6,12-15H2,(H,24,26)

InChI Key

BFNLMCOUVHVNMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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